molecular formula C12H16N2O3 B13034516 Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13034516
M. Wt: 236.27 g/mol
InChI Key: IXPLJRREJIUKLG-WDEREUQCSA-N
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Description

Benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with significant structural and functional complexity. The compound features a benzyl carbamate group at the 1-position, an amino group at the 3S position, and a hydroxyl group at the 4R position. Its molecular formula is C₁₂H₁₆N₂O₃, with a molecular weight of 236.267 g/mol and a density of 1.3±0.1 g/cm³ . Key physical properties include a boiling point of 404.4±45.0 °C and a flash point of 198.3±28.7 °C, suggesting moderate thermal stability . The stereochemistry (3S,4R) is critical for its interactions in biological or synthetic contexts, as stereoisomers often exhibit divergent pharmacological or chemical behaviors.

This compound is commonly used as a building block in medicinal chemistry, particularly for designing protease inhibitors or glycosidase modulators, where the hydroxyl and amino groups enable hydrogen bonding and chiral recognition .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C12H16N2O3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8,13H2/t10-,11+/m0/s1

InChI Key

IXPLJRREJIUKLG-WDEREUQCSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)N

Canonical SMILES

C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the enantioselective reduction of N-benzyl imides. One common method employs oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol, which facilitate the reduction process with high enantioselectivity . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3s,4r)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate are compared below, focusing on substituents, stereochemistry, and physicochemical properties.

Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate ()

  • Substituents : Ethyl ester at the 3-position instead of benzyl carbamate.
  • Molecular Formula: Likely C₁₄H₁₉NO₃ (inferred from name).
  • Lacks the amino group, limiting its utility in reactions requiring nucleophilic amines.

(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride ()

  • Substituents : Methyl group at the 4-position (vs. hydroxyl) and hydrochloride salt form.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (MW: 270.76 g/mol ) .
  • Key Differences :
    • Methyl substitution increases hydrophobicity (LogP) compared to the hydroxyl analog.
    • Hydrochloride salt improves aqueous solubility, making it more suitable for biological assays .

Benzyl 3-amino-4-fluoropyrrolidine-1-carboxylate ()

  • Substituents : Fluorine at the 4-position (vs. hydroxyl).
  • Molecular Formula : Likely C₁₂H₁₅FN₂O₂ (inferred from name).
  • Reduced hydrogen-bonding capacity compared to the hydroxyl group.

tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate ()

  • Substituents : tert-Butyl carbamate (Boc) protecting group instead of benzyl.
  • Molecular Formula : C₉H₁₈N₂O₃ (MW: 202.25 g/mol ) .
  • Key Differences :
    • Boc group enhances stability under basic conditions but requires acidic deprotection.
    • Lower molecular weight and steric demand compared to the benzyl analog.

Fluorinated and Hydroxylated Analogs ()

  • Examples: BP 1576: (3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (piperidine vs. pyrrolidine ring). BP 1577: (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (fluorine and Boc group).
  • Key Trends :
    • Fluorination and hydroxylation modulate solubility and target engagement. Piperidine analogs (e.g., BP 1576) exhibit distinct conformational flexibility compared to pyrrolidines .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Features
This compound C₁₂H₁₆N₂O₃ 236.267 404.4±45.0 1.3±0.1 Chiral, hydroxyl/amino groups
(3R,4R)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate HCl C₁₃H₁₉ClN₂O₂ 270.76 N/A N/A Hydrochloride salt, hydrophobic
tert-Butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate C₉H₁₈N₂O₃ 202.25 N/A N/A Boc-protected, lower steric bulk

Research Findings and Implications

  • Stereochemical Impact: The (3S,4R) configuration in the target compound distinguishes it from diastereomers like (3R,4S)-benzyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 535936-21-1), which may exhibit different biological activities .
  • Functional Group Effects : Hydroxyl groups enhance polarity and hydrogen-bonding capacity, whereas fluorine or methyl groups increase hydrophobicity, influencing partition coefficients (LogP) and bioavailability .
  • Protecting Groups: Boc and benzyl groups offer orthogonal protection strategies in multi-step syntheses, with Boc being acid-labile and benzyl requiring hydrogenolysis .

Biological Activity

Benzyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings, including data tables and case studies.

Structural Characteristics

This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound has the following molecular formula:

  • Molecular Formula : C13H18N2O3
  • Molecular Weight : 250.29 g/mol

The presence of hydroxyl and carboxylate functionalities enhances its chemical reactivity and potential biological activity. The stereochemistry indicated by (3S,4R) suggests that this compound may have distinct pharmacological properties compared to its enantiomers.

Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The binding affinity of this compound to these targets can be assessed using techniques such as:

  • Surface Plasmon Resonance (SPR)
  • Isothermal Titration Calorimetry (ITC)
  • Molecular Docking Studies

These methods help elucidate the compound's mechanism of action and its potential therapeutic applications.

Case Studies

Several studies have investigated the biological effects of related compounds. For instance, a study on similar pyrrolidine derivatives demonstrated their ability to inhibit specific enzymes involved in metabolic pathways, suggesting a potential role in drug development for metabolic disorders .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example:

Cell LineIC50 Value (µM)Reference
MCF-710.5
LnCaP12.0
MDA-MB-2319.8

These values indicate the concentration required to inhibit cell viability by 50%, highlighting the compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored in several studies. Modifications to the benzyl group or variations in stereochemistry can significantly influence biological activity. For example:

Compound NameCAS NumberKey Features
Benzyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate2382094-59-7Variation in stereochemistry affects potency
Benzyl (2S,4R)-2-(benzyloxycarbonyl)amino-4-hydroxybutanoic acid708273-38-5Different core structure but similar functional groups

These comparisons illustrate how subtle changes can lead to variations in efficacy and selectivity for biological targets.

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